molecular formula C22H20ClN3O4 B2836342 2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795422-75-1

2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2836342
CAS No.: 1795422-75-1
M. Wt: 425.87
InChI Key: ZCARHICXNRNDAU-UHFFFAOYSA-N
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Description

2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a complex molecular structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Isoxazole moiety : A five-membered ring containing both nitrogen and oxygen.
  • Chlorophenyl group : A chlorinated phenyl ring that may influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory cytokines

Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with isoxazole rings have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall integrity and function .

Anticancer Properties

Research focusing on the anticancer potential of compounds with similar structures highlights their ability to induce apoptosis in tumor cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways related to cell survival and death . A specific study noted that isoxazole derivatives led to a decrease in cell viability in breast cancer cell lines, suggesting potential for further development in oncology .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like the one have shown promise in modulating inflammatory responses. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory conditions .

Case Studies

Several case studies exemplify the biological activity of related compounds:

  • Case Study 1 : An investigation into a series of isoxazole derivatives demonstrated potent antibacterial activity against gram-positive and gram-negative bacteria. The study concluded that modifications on the phenyl ring significantly enhanced activity levels.
  • Case Study 2 : A clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced melanoma. The mechanism was attributed to targeted apoptosis through specific receptor interactions.

Properties

IUPAC Name

2-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-12-18(19(24-30-12)16-8-4-5-9-17(16)23)22(29)25-10-13(11-25)26-20(27)14-6-2-3-7-15(14)21(26)28/h2-5,8-9,13-15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCARHICXNRNDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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